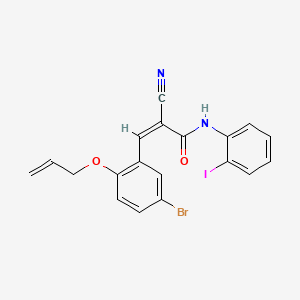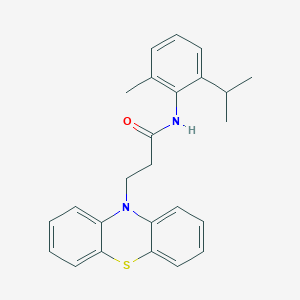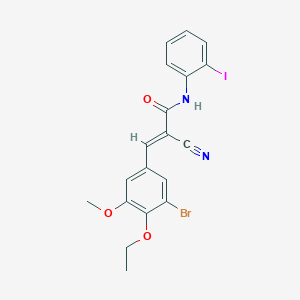
(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research applications.
Mecanismo De Acción
The mechanism of action of (E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves the inhibition of specific enzymes and signaling pathways involved in the progression of cancer and inflammation. The compound has been shown to inhibit the activity of certain kinases and transcription factors, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide have been extensively studied. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable and can be stored for long periods without degradation. However, the compound has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the study of (E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide. These include further studies to determine its optimal dosage and administration route, as well as its potential use in combination with other therapeutic agents. The compound could also be further studied for its potential use in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the compound could be further developed as a fluorescent probe for imaging biological systems.
Conclusion:
(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is a synthetic compound that has shown promising results in scientific research applications. It has been extensively studied for its potential use in the treatment of cancer, inflammation, and autoimmune diseases. The compound has a well-defined mechanism of action and has been shown to have several biochemical and physiological effects. While it has some limitations, the compound has several advantages for lab experiments, including its stability and ease of synthesis. Further studies are needed to determine its optimal dosage and administration route and to explore its potential use in combination with other therapeutic agents.
Métodos De Síntesis
The synthesis of (E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 2-iodobenzaldehyde to form the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been extensively studied for its potential use in scientific research applications. The compound has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
IUPAC Name |
(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrIN2O3/c1-3-26-18-14(20)9-12(10-17(18)25-2)8-13(11-22)19(24)23-16-7-5-4-6-15(16)21/h4-10H,3H2,1-2H3,(H,23,24)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGPQTGHYMUBJI-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C(C#N)C(=O)NC2=CC=CC=C2I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

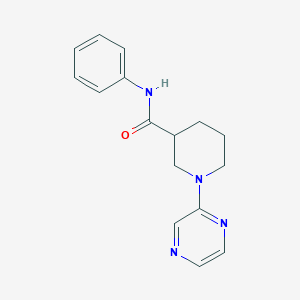
![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)
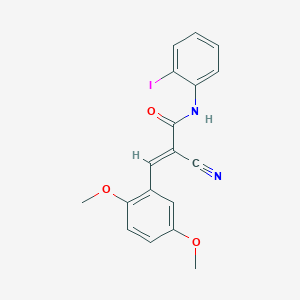
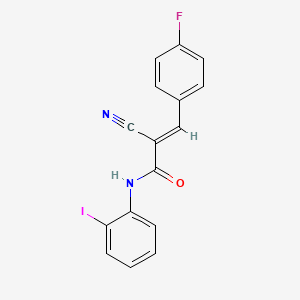
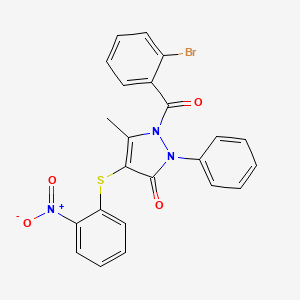
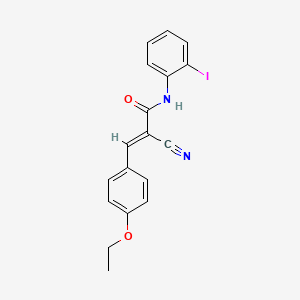
![[2-(4-fluoro-3-nitroanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466642.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B7466648.png)
![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466653.png)
![3-oxo-2-phenyl-1-sulfanylidene-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-4-carbonitrile](/img/structure/B7466660.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466668.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466673.png)
